molecular formula C19H22Cl2N2O2 B2686938 N-[3-(3,4-Dichlorophenyl)cyclobutyl]-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361585-23-9

N-[3-(3,4-Dichlorophenyl)cyclobutyl]-1-prop-2-enoylpiperidine-4-carboxamide

Katalognummer B2686938
CAS-Nummer: 2361585-23-9
Molekulargewicht: 381.3
InChI-Schlüssel: WLYLQVHLRFFRKL-SHTZXODSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(3,4-Dichlorophenyl)cyclobutyl]-1-prop-2-enoylpiperidine-4-carboxamide, commonly known as DCP-LA, is a synthetic compound that has gained attention for its potential therapeutic applications in the field of neuroscience. DCP-LA is a member of the piperidine class of compounds and is known to exhibit neuroprotective and cognitive-enhancing properties. In

Wissenschaftliche Forschungsanwendungen

DCP-LA has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been shown to exhibit neuroprotective effects against oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. DCP-LA has also been found to enhance cognitive function, including memory and learning, through its effects on synaptic plasticity.

Wirkmechanismus

DCP-LA exerts its neuroprotective effects through the inhibition of the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor. Glutamate is the primary excitatory neurotransmitter in the brain and is involved in synaptic plasticity and learning. However, excessive glutamate release can lead to excitotoxicity and neuronal damage. DCP-LA acts as a non-competitive antagonist of the NMDA receptor, reducing the influx of calcium ions and preventing neuronal damage.
Biochemical and Physiological Effects:
DCP-LA has been shown to modulate various signaling pathways involved in synaptic plasticity and neuronal survival. It has been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes neuronal growth and survival. DCP-LA also activates the extracellular signal-regulated kinase (ERK) pathway, which is involved in synaptic plasticity and memory formation.

Vorteile Und Einschränkungen Für Laborexperimente

DCP-LA has several advantages for lab experiments, including its stability and solubility in water and organic solvents. It is also readily available and relatively inexpensive. However, DCP-LA has limitations in terms of its selectivity and potency, as it can interact with other receptors in addition to the NMDA receptor. Additionally, its effects may vary depending on the experimental conditions and cell types used.

Zukünftige Richtungen

There are several potential future directions for the study of DCP-LA. One area of interest is the development of more potent and selective NMDA receptor antagonists based on the structure of DCP-LA. Another area of research is the investigation of DCP-LA's effects on other neurotransmitter systems and signaling pathways. Additionally, DCP-LA may have potential applications in the treatment of various neurological disorders, including Alzheimer's and Parkinson's disease. Further studies are needed to fully understand the therapeutic potential of DCP-LA and its mechanisms of action.
Conclusion:
DCP-LA is a synthetic compound that has gained attention for its potential therapeutic applications in the field of neuroscience. Its neuroprotective and cognitive-enhancing properties make it an attractive candidate for further study. While there are limitations to its use in lab experiments, DCP-LA has several potential future directions for research, including the development of more potent and selective NMDA receptor antagonists and investigation of its effects on other neurotransmitter systems and signaling pathways.

Synthesemethoden

DCP-LA is synthesized through a multi-step process involving the reaction of 3,4-dichlorophenylcyclobutene with acryloyl chloride, followed by the reaction with piperidine-4-carboxylic acid. The final product is obtained through purification and isolation techniques.

Eigenschaften

IUPAC Name

N-[3-(3,4-dichlorophenyl)cyclobutyl]-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl2N2O2/c1-2-18(24)23-7-5-12(6-8-23)19(25)22-15-9-14(10-15)13-3-4-16(20)17(21)11-13/h2-4,11-12,14-15H,1,5-10H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYLQVHLRFFRKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C(=O)NC2CC(C2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.